molecular formula C9H5NS B1266706 Benzo[b]thiophene-2-carbonitrile CAS No. 55219-11-9

Benzo[b]thiophene-2-carbonitrile

Cat. No. B1266706
CAS RN: 55219-11-9
M. Wt: 159.21 g/mol
InChI Key: RCYHXESNWFYTCU-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carbonitrile (BTCN) is an organic compound with a molecular formula of C7H4N2S. It is a heterocyclic aromatic compound with a unique chemical structure consisting of a five-membered ring with a sulfur atom and a nitrile group. BTCN has been studied extensively in the scientific literature, and has been found to have a variety of applications in the fields of organic synthesis, drug discovery, and materials science.

Scientific Research Applications

Synthesis of Novel Compounds

Benzo[b]thiophene-2-carbonitrile serves as a key intermediate in the synthesis of various novel compounds. For example, a study describes the synthesis of Schiff bases containing thiophene-3-carbonitrile, which are characterized by spectroscopic methods and tested for antibacterial activities. These compounds demonstrate significant effectiveness against both Gram-positive and Gram-negative bacteria (Khan et al., 2013).

Pharmaceutical Applications

Benzo[b]thiophene derivatives synthesized from this compound have been explored for various pharmacological applications. A notable study discusses the synthesis of thiophene derivatives showing antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential as therapeutic agents (Amr et al., 2010).

Photophysical and Electrochemical Applications

This compound derivatives have been utilized in the development of fluorescent amino acid derivatives and electrochromic materials. A study demonstrates the synthesis of fluorescent benzo[b]thiophene derivatives, analyzing their excited-state relaxation pathway and potential applications in biochemical fields (Venanzi et al., 2005). Another study focuses on the electrochemical properties of this compound derivatives, pertinent to applications in electronic devices (Abaci et al., 2016).

Catalysis and Green Chemistry

In green chemistry, this compound is involved in catalytic processes. A study outlines an iron-catalyzed, microwave-promoted synthesis method, emphasizing environmentally benign procedures and the efficient synthesis of benzo[b]thiophene derivatives (Balwe et al., 2016).

Organic Semiconductor Research

Benzo[b]thiophene derivatives, including those derived from this compound, are significant in organic semiconductor research. Various derivatives have been employed as organic photoelectric materials, contributing to advancements in electronic and optoelectronic technologies (Duc, 2020).

Safety and Hazards

Benzo[b]thiophene-2-carbonitrile is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, suggesting measures such as washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if you feel unwell or if eye irritation persists .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of Benzo[b]thiophene-2-carbonitrile could involve further exploration of its potential applications in these areas.

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body. The compound’s ability to inhibit these enzymes suggests its potential use in modulating metabolic pathways and drug interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to altered gene expression related to metabolic processes . Additionally, the compound’s effects on cell signaling pathways can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular functions. The compound’s ability to modulate enzyme activity highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular functions over time, indicating the need for careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions. The compound’s role in modulating metabolic pathways underscores its potential as a tool for studying biochemical processes and developing therapeutic agents.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of the compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The ability to target specific subcellular locations can enhance the compound’s therapeutic efficacy and reduce potential side effects.

properties

IUPAC Name

1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYHXESNWFYTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073555
Record name Benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55219-11-9
Record name Benzo(b)thiophene-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo(b)thiophene-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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